molecular formula C11H12NNaO3S B1323546 Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 287188-58-3

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Cat. No.: B1323546
CAS No.: 287188-58-3
M. Wt: 261.27 g/mol
InChI Key: VLSLTESEMMTYMX-UHFFFAOYSA-M
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Description

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound with the chemical formula C11H13NO3S . It is known for its strong acidic properties and is commonly used in various chemical research applications. The compound appears as a white crystalline solid and is soluble in both water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically involves the sulfonation of indole. One common method is to react indole with sulfonyl chloride under controlled conditions to produce the desired sulfonate . Another synthetic route involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Mechanism of Action

The exact mechanism of action of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is not well-documented. its effects are likely mediated through its strong acidic properties and its ability to participate in various chemical reactions. The compound may interact with molecular targets and pathways involved in these reactions, but further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is unique due to its specific sulfonate group and sodium ion, which confer distinct chemical properties. Compared to similar compounds, it has a higher solubility in water and different reactivity patterns, making it particularly useful in certain chemical and industrial applications .

Properties

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
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Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 5
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

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